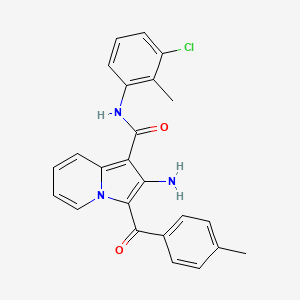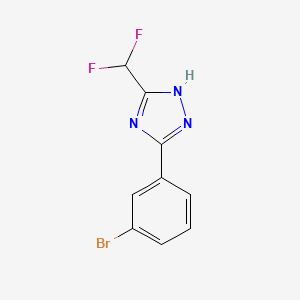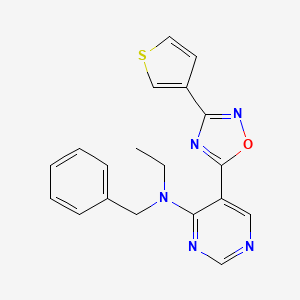![molecular formula C13H15Br B2614991 1-(3-bromophenyl)spiro[3.3]heptane CAS No. 2580210-61-1](/img/structure/B2614991.png)
1-(3-bromophenyl)spiro[3.3]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-bromophenyl)spiro[3.3]heptane is a chemical compound with the molecular formula C13H15Br. It is characterized by a spiro[3.3]heptane core, which is a unique structural motif where two cycloalkane rings are connected through a single carbon atom, forming a spiro junction. The presence of a bromophenyl group attached to the spiro[3.3]heptane core adds to its chemical diversity and potential reactivity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromophenyl)spiro[3.3]heptane typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromobenzyl chloride and cycloheptanone.
Formation of Spiro[3.3]heptane Core: The key step involves the formation of the spiro[3.3]heptane core. This can be achieved through a cyclization reaction where cycloheptanone is treated with a suitable reagent to form the spiro junction.
Introduction of Bromophenyl Group: The bromophenyl group is introduced through a nucleophilic substitution reaction, where 3-bromobenzyl chloride reacts with the spiro[3.3]heptane intermediate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods such as distillation or chromatography .
化学反応の分析
Types of Reactions
1-(3-bromophenyl)spiro[3.3]heptane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the spiro[3.3]heptane core, leading to the formation of ketones or carboxylic acids.
Reduction Reactions: Reduction of the bromophenyl group can yield the corresponding phenyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products
Substitution Reactions: Products include various substituted phenyl derivatives.
Oxidation Reactions: Products include ketones and carboxylic acids.
Reduction Reactions: Products include phenyl derivatives.
科学的研究の応用
1-(3-bromophenyl)spiro[3.3]heptane has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of spirocyclic compounds with potential biological activity.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug discovery, particularly in the development of anticancer and antiviral agents.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 1-(3-bromophenyl)spiro[3.3]heptane involves its interaction with molecular targets such as enzymes and receptors. The spiro[3.3]heptane core provides a rigid and three-dimensional structure that can fit into specific binding sites, while the bromophenyl group can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking .
類似化合物との比較
Similar Compounds
Spiro[3.3]heptane: The parent compound without the bromophenyl group.
1-(3-chlorophenyl)spiro[3.3]heptane: A similar compound with a chlorine atom instead of bromine.
1-(3-fluorophenyl)spiro[3.3]heptane: A similar compound with a fluorine atom instead of bromine.
Uniqueness
1-(3-bromophenyl)spiro[3.3]heptane is unique due to the presence of the bromine atom, which can participate in specific chemical reactions and interactions that are not possible with other halogens. The spiro[3.3]heptane core also provides a distinct three-dimensional structure that can enhance its binding affinity and selectivity for molecular targets .
特性
IUPAC Name |
3-(3-bromophenyl)spiro[3.3]heptane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Br/c14-11-4-1-3-10(9-11)12-5-8-13(12)6-2-7-13/h1,3-4,9,12H,2,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKGRNAVPYSQDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CCC2C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]aniline hydrochloride](/img/structure/B2614922.png)


![N-([2,4'-bipyridin]-4-ylmethyl)cyclobutanecarboxamide](/img/structure/B2614925.png)
![1-{4-[Cyclopropyl(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl}-2,2-dimethylpropan-1-one](/img/structure/B2614926.png)


![1,3-dimethyl-5-(thiophen-2-yl)-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2614930.png)
![2-ethyl-5-[(3-methylphenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B2614931.png)
